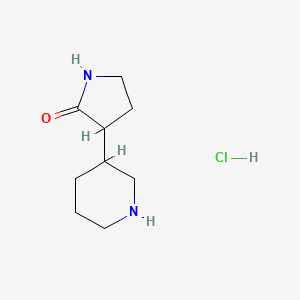
(R)-Ethyl 2-isothiocyanato-2-phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Ethyl 2-isothiocyanato-2-phenylacetate is a chemical compound with the molecular formula C11H11NO2S It is an ester derivative of phenylacetic acid, featuring an isothiocyanate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 2-isothiocyanato-2-phenylacetate typically involves the reaction of ®-ethyl 2-amino-2-phenylacetate with thiophosgene. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of thiophosgene. The general reaction scheme is as follows:
Starting Material: ®-Ethyl 2-amino-2-phenylacetate
Reagent: Thiophosgene (CSCl2)
Solvent: Anhydrous dichloromethane (DCM)
Temperature: 0°C to room temperature
Reaction Time: 2-4 hours
The reaction proceeds via the formation of an intermediate isothiocyanate, which is then isolated and purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-Ethyl 2-isothiocyanato-2-phenylacetate may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems can also minimize the exposure to hazardous reagents like thiophosgene.
Analyse Des Réactions Chimiques
Types of Reactions
®-Ethyl 2-isothiocyanato-2-phenylacetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.
Cyclization Reactions: It can participate in cyclization reactions with electron-deficient olefins, leading to the formation of heterocyclic compounds.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Solvents: Dichloromethane, ethanol
Catalysts: Acid or base catalysts for hydrolysis
Temperature: Room temperature to reflux conditions
Major Products
Thioureas: Formed from the reaction with amines
Thiocarbamates: Formed from the reaction with alcohols
Carboxylic Acids: Formed from hydrolysis of the ester group
Applications De Recherche Scientifique
Chemistry
In organic synthesis, ®-Ethyl 2-isothiocyanato-2-phenylacetate is used as a building block for the synthesis of various heterocyclic compounds. Its reactivity with nucleophiles makes it a valuable intermediate in the preparation of thioureas and thiocarbamates.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The isothiocyanate group can interact with thiol groups in proteins, leading to the inhibition of enzyme activity.
Medicine
In medicinal chemistry, ®-Ethyl 2-isothiocyanato-2-phenylacetate is investigated for its potential anticancer properties. The compound’s ability to modify proteins through the isothiocyanate group makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-Ethyl 2-isothiocyanato-2-phenylacetate involves the interaction of the isothiocyanate group with nucleophilic sites in biomolecules. The isothiocyanate group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This modification can disrupt cellular processes and has potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-isothiocyanato-2-phenylacetate
- Ethyl 2-isothiocyanato-2-phenylpropanoate
- Phenyl isothiocyanate
Uniqueness
®-Ethyl 2-isothiocyanato-2-phenylacetate is unique due to its chiral center, which imparts specific stereochemical properties. This chirality can influence the compound’s reactivity and interactions with biological targets, making it distinct from its achiral counterparts.
Propriétés
Formule moléculaire |
C11H11NO2S |
|---|---|
Poids moléculaire |
221.28 g/mol |
Nom IUPAC |
ethyl (2R)-2-isothiocyanato-2-phenylacetate |
InChI |
InChI=1S/C11H11NO2S/c1-2-14-11(13)10(12-8-15)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3/t10-/m1/s1 |
Clé InChI |
SGAJVPQXVYYRGG-SNVBAGLBSA-N |
SMILES isomérique |
CCOC(=O)[C@@H](C1=CC=CC=C1)N=C=S |
SMILES canonique |
CCOC(=O)C(C1=CC=CC=C1)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


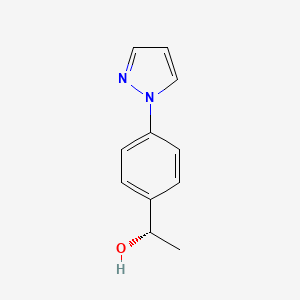
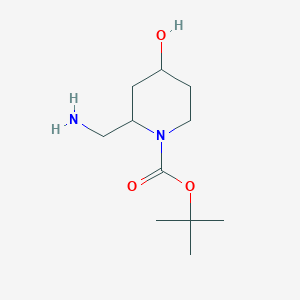
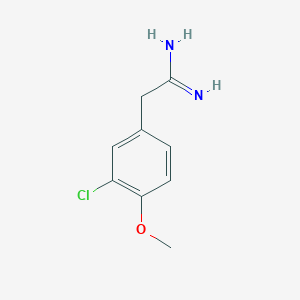
![N-{4-[(2-chloroacetamido)methyl]phenyl}butanamide](/img/structure/B13616737.png)
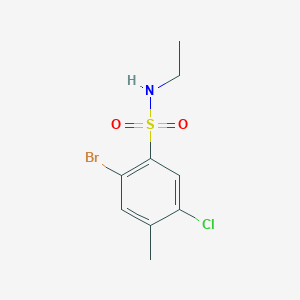

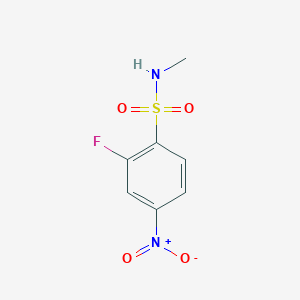
![2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13616761.png)
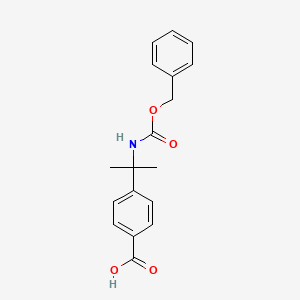


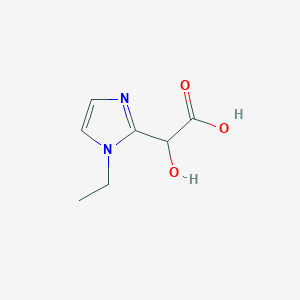
![Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13616803.png)
